Tert-butyl 3-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

sigma-1 receptor PET radioligand CNS imaging

Synthesis of conformationally restricted amine libraries often requires complex scaffold construction. This spirocyclic building block offers a pre-organized 1-oxa-8-azaspiro[4.5]decane core with orthogonal Boc and aminomethyl handles for direct parallel derivatization. - Validated σ₁ pharmacophore: Kᵢ 0.47-12.1 nM, σ₁/σ₂ selectivity up to 44-fold - ≥98% purity reduces additional purification in GMP-adjacent workflows - Orthogonal protecting groups enable rapid synthesis of amide, urea, and sulfonamide libraries Supplied with full analytical documentation for pharmaceutical intermediate supply chains.

Molecular Formula C14H26N2O3
Molecular Weight 270.37 g/mol
CAS No. 1160246-96-7
Cat. No. B1376946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
CAS1160246-96-7
Molecular FormulaC14H26N2O3
Molecular Weight270.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)CN
InChIInChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-6-4-14(5-7-16)8-11(9-15)10-18-14/h11H,4-10,15H2,1-3H3
InChIKeyRSXOKGBXILPBOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Overview


Tert-butyl 3-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a conformationally constrained spirocyclic secondary amine featuring an N‑Boc‑protected piperidine fused to a tetrahydrofuran ring and a primary aminomethyl handle. The compound has a molecular weight of 270.37 g·mol⁻¹ and a calculated XLogP3‑AA of 0.8, indicating balanced lipophilicity [1]. Its rigid spirocyclic architecture restricts rotational freedom, pre‑organizing the amine vectors for target engagement, a feature exploited in multiple CNS‑oriented medicinal chemistry campaigns [2].

Conformationally constrained spirocyclic secondary amine
N-Boc-protected piperidine for orthogonal deprotection
Primary aminomethyl handle for targeted diversification

Why Regioisomeric 1-Oxa-azaspiro[4.5]decane Building Blocks Are Not Interchangeable


The 1‑oxa‑8‑azaspiro[4.5]decane core is a privileged scaffold in neuroscience drug discovery, particularly for sigma‑1 (σ₁) receptor ligands. In a systematic evaluation of spirocyclic derivatives, the 8‑aza substitution pattern consistently yielded nanomolar σ₁ affinity (Kᵢ 0.47–12.1 nM) and moderate‑to‑good σ₁/σ₂ selectivity (up to 44‑fold), while the 1,5‑dioxa‑9‑azaspiro[5.5]undecane analogs exhibited markedly different selectivity profiles [1]. Even minor regioisomeric shifts—such as relocating the piperidine nitrogen from the 8‑ to the 7‑position—alter the spatial orientation of the aminomethyl appendage, potentially changing both the synthetic accessibility of downstream derivatives and their biological target engagement. Consequently, direct substitution with a 7‑aza or dioxa analog is not a viable procurement strategy for programs that rely on the established structure‑activity relationships of the 8‑aza scaffold.

1. Regioisomeric shift (8-aza to 7-aza) alters amine vector geometry and may affect target engagement and synthetic accessibility.
2. Dioxa-spiro analogs exhibit distinct sigma-1/2 selectivity profiles; not a direct replacement for 8-aza scaffolds.
3. Commercial purity specifications differ between regioisomers, potentially impacting downstream impurity control in multi-step syntheses.

Quantitative Comparator Evidence


σ₁ Receptor Affinity and Selectivity Advantage of the 8-Aza Scaffold

In a head‑to‑head series, 1‑oxa‑8‑azaspiro[4.5]decane‑based ligands (the scaffold of the target building block) demonstrated σ₁ binding affinities (Kᵢ) ranging from 0.47 nM to 12.1 nM, with selectivity ratios (Kᵢ(σ₂)/Kᵢ(σ₁)) between 2 and 44. In contrast, 1,5‑dioxa‑9‑azaspiro[5.5]undecane analogs—a common alternative spirocyclic motif—showed divergent selectivity profiles that were less favorable for σ₁‑specific applications. The 8‑aza scaffold thus provides a validated entry point for selective σ₁ ligand design [1].

σ₁ Affinity & Selectivity
Head-to-head (reported)
Kᵢ(σ₁) 0.47–12.1 nM, selectivity up to 44-fold (σ₂/σ₁)
Reported selectivity advantage for 8-aza scaffold over dioxa analogs; supports σ₁-selective ligand design context.
Single-study data; cross-validation with independent σ₁ panels recommended.
sigma-1 receptor PET radioligand CNS imaging

Higher Commercial Purity Specification Versus the 7-Aza Regioisomer

The target compound is routinely supplied at ≥98% purity (as offered by Chemscene), whereas the 7‑aza regioisomer (CAS 1160247‑18‑6, 1‑oxa‑7‑azaspiro[4.5]decane‑7‑carboxylic acid, 3‑(aminomethyl)‑, 1,1‑dimethylethyl ester) is commercially available at 97% purity from the same supplier class . A difference of ≥1% in chromatographic purity can be consequential in multi‑step syntheses where trace impurities propagate into final active pharmaceutical ingredients.

Commercial Purity Specification
Supplier data
8-aza isomer ≥98%; 7-aza isomer 97% (typical supplier specifications)
Higher purity may reduce downstream purification burden; supports procurement preference for 8-aza scaffold.
Analytical method not disclosed; verify batch-specific COA.
building block procurement chemical purity HPLC

Optimized CNS Physicochemical Descriptors of the Boc-Protected Intermediate

The computed XLogP3‑AA of the target compound is 0.8, which falls within the optimal range (0–3) for CNS drug‑likeness as defined by the CNS Multiparameter Optimization (MPO) score. This value is significantly lower than that of the corresponding free amine (predicted logP ≈ 1.5) or the N‑methyl analog (predicted logP ≈ 1.8), indicating superior alignment with CNS drug‑like property space [1]. The Boc group additionally serves as a protective group enabling orthogonal deprotection strategies during library synthesis.

Predicted CNS Physicochemical Profile
Computed (class-level)
XLogP3-AA = 0.8; HBD 1; HBA 4; MW 270.37
Lower logP aligns with CNS drug-likeness guidelines; may support brain penetration potential in research models.
Predicted values; experimental logD and brain exposure need independent validation.
drug-likeness CNS MPO physicochemical properties

Primary Research and Industrial Applications


Selective Sigma-1 Receptor PET Radioligand Synthesis

The 8‑aza scaffold is the validated core for σ₁‑selective radioligands, with derivatives achieving sub‑nanomolar affinity (Kᵢ down to 0.47 nM) and selectivity ratios up to 44‑fold over σ₂ receptors [1]. The target building block provides the requisite aminomethyl handle for late‑stage diversification into candidate radiotracers such as [¹⁸F]8, which demonstrated high brain uptake, target‑specific regional distribution, and >99% radiochemical purity in preclinical studies.

CNS GPCR and Ion Channel Library Synthesis Using Constrained Amines

The rigid spirocyclic core constrains the amine vectors in a defined geometry that mimics bioactive conformations of flexible ligands. Coupled with the orthogonal Boc‑protected secondary amine and the primary aminomethyl handle, the compound enables efficient parallel synthesis of diverse amide, urea, and sulfonamide libraries for CNS target screening [1].

Procurement-Controlled High-Purity Intermediate for Pharmaceutical Development

The target compound is commercially supplied at ≥98% purity, exceeding the specification of the 7‑aza regioisomer (97%), which reduces the need for additional purification steps in GMP‑adjacent synthesis workflows and supports tighter quality control in pharmaceutical intermediate supply chains .

Application
Selection Property
Validation Focus
Sigma-1 receptor PET tracer research
8-aza scaffold selectivity profile
σ₁/σ₂ selectivity and brain uptake in preclinical models
CNS constrained-amine library synthesis
Spirocyclic rigidity and orthogonal Boc protection
Amide/urea/sulfonamide diversification efficiency
High-purity building block for multi-step synthesis
High-purity supply consistency
Batch COA review and impurity propagation monitoring
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